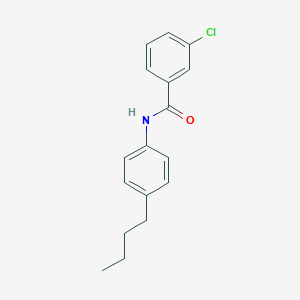
N-(4-butylphenyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-3-chlorobenzamide, also known as BPA, is a chemical compound that has been studied extensively for its potential use in scientific research. BPA is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many different fields.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-chlorobenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways. N-(4-butylphenyl)-3-chlorobenzamide has also been shown to modulate the activity of certain proteins, including those involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-chlorobenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in certain types of cancer cells. N-(4-butylphenyl)-3-chlorobenzamide has also been shown to affect the expression of certain genes, including those involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-butylphenyl)-3-chlorobenzamide in lab experiments is its high purity and yield, which makes it a reliable and consistent tool for researchers. However, N-(4-butylphenyl)-3-chlorobenzamide can be difficult to work with due to its low solubility in water, which can make it challenging to administer to cells or animals in experiments.
Future Directions
There are many potential future directions for research on N-(4-butylphenyl)-3-chlorobenzamide, including investigating its potential as a therapeutic agent for cancer and other diseases. N-(4-butylphenyl)-3-chlorobenzamide may also be useful in studying the effects of different compounds on cellular signaling pathways and in investigating the mechanisms of action of different drugs. Additionally, future research may focus on developing new synthesis methods for N-(4-butylphenyl)-3-chlorobenzamide that are more efficient and cost-effective.
Synthesis Methods
N-(4-butylphenyl)-3-chlorobenzamide can be synthesized using a variety of different methods, including the reaction of 4-butylaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This method typically results in a high yield of pure N-(4-butylphenyl)-3-chlorobenzamide, making it a popular choice for researchers.
Scientific Research Applications
N-(4-butylphenyl)-3-chlorobenzamide has been used in a wide range of scientific research applications, including as a tool for studying the effects of different compounds on cellular signaling pathways and as a modulator of protein-protein interactions. N-(4-butylphenyl)-3-chlorobenzamide has also been used to study the effects of various compounds on gene expression and to investigate the mechanisms of action of different drugs.
properties
Molecular Formula |
C17H18ClNO |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-2-3-5-13-8-10-16(11-9-13)19-17(20)14-6-4-7-15(18)12-14/h4,6-12H,2-3,5H2,1H3,(H,19,20) |
InChI Key |
OXHWKBYYBGMJTQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



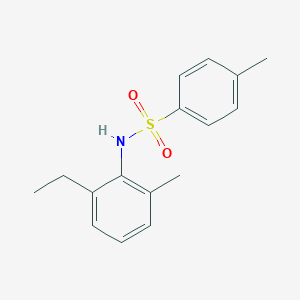


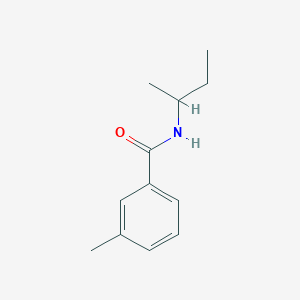
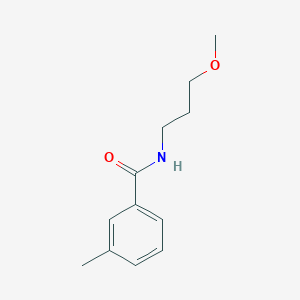
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
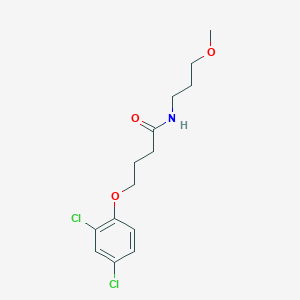



![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
![Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
